Trenbolone

Catalog No.
S545752
CAS No.
10161-33-8
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trenbolone

Research on androgen signaling often requires a potent, non-aromatizable androgen to avoid estrogenic interference. Trenbolone (CAS 10161-33-8) directly addresses this need. Key advantages:

  • 3x higher AR affinity than testosterone, enabling robust androgenic stimulation in cell-based and rodent models.
  • No aromatization to estrogen, eliminating confounding variables in muscle physiology or prostate cancer studies.
  • >98% purity for reliable LC-MS/MS reference material.

Sourced from SMolecule with verified purity and global shipping, ensuring seamless procurement for your laboratory.

CAS Number

10161-33-8

Product Name

Trenbolone

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1

InChI Key

MEHHPFQKXOUFFV-OWSLCNJRSA-N

SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

solubility

Soluble in DMSO

Synonyms

17 beta-acetoxyestra-4,9,11-trien-3-one, Acetate, Trenbolone, Acetate, Trienbolone, Progro T S, Progro T-S, Progro TS, Trenbolone, trenbolone acetate, trenbolone acetate, (17beta)-isomer, Trienbolone, trienbolone acetate

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O

The exact mass of the compound Trenbolone is 270.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Anabolic Agents. It belongs to the ontological category of oxo steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Trenbolone is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, belonging to the 19-nortestosterone class of compounds. It is characterized by its high affinity for the androgen receptor (AR), which is approximately three times higher than that of testosterone, and comparable to dihydrotestosterone (DHT). Unlike testosterone, trenbolone does not undergo aromatization to estrogenic compounds, a key attribute that prevents estrogen-related side effects in research applications. It also exhibits strong binding to the progesterone receptor. These fundamental properties—high AR affinity and lack of aromatization—drive its potent anabolic effects, which are central to its use in both veterinary applications and as a research chemical for studying androgenic signaling and muscle physiology.

Research Fit

Metabolically stable AR probe (not 5α-reduced or aromatized)
High AR binding affinity for receptor pharmacology studies
Supports tissue-selective anabolic signaling research models

Substituting Trenbolone with its esterified forms (Acetate, Enanthate) or other 19-nor steroids like Nandrolone is often unfeasible due to significant differences in pharmacokinetics and receptor interaction profiles. Trenbolone Acetate has a short half-life of approximately 1-3 days, necessitating frequent administration for stable blood levels, whereas Trenbolone Enanthate has a much longer half-life of 5-10 days, altering the experimental design completely. Furthermore, while Nandrolone is the parent compound, Trenbolone is significantly more potent, does not aromatize, and exhibits a more aggressive side effect profile, making it a distinct tool for specific research questions where high, non-estrogenic androgenic activity is required. The choice of the base compound versus a specific ester is a critical procurement decision determined by the required release kinetics, dosing schedule, and desired peak concentrations for a given study protocol.

Substitution Risk

Nandrolone AR binding affinity differs; nandrolone exhibits lower rhAR affinity and distinct transactivation potency, limiting direct interchange.
Testosterone Testosterone is a substrate for 5α-reductase and aromatase, generating DHT and estradiol; trenbolone’s triene structure resists these pathways, altering tissue-specific responses.
Class-level assumptions Transcriptional profiles diverge significantly: GR crosstalk and atrogene suppression patterns are compound-specific, requiring direct validation rather than class substitution.

Superior Androgen Receptor Binding Affinity Over Testosterone

Trenbolone demonstrates a significantly higher binding affinity for the androgen receptor (AR) compared to the primary endogenous androgen, testosterone. In competitive binding assays with the human androgen receptor, Trenbolone's affinity is approximately 3-fold higher than that of testosterone. This enhanced affinity means that Trenbolone can elicit a more potent androgenic response at an equivalent concentration, a critical factor for in-vitro and in-vivo studies requiring maximal receptor activation.

Evidence DimensionRelative Binding Affinity (RBA) to Human Androgen Receptor
Target Compound DataRBA ≈ 300% of Testosterone
Comparator Or BaselineTestosterone (RBA = 100%)
Quantified Difference3-fold higher affinity than Testosterone
ConditionsCompetitive radioligand binding assay against recombinant human androgen receptor (rhAR).

For researchers needing to achieve a strong, dose-efficient androgenic effect, Trenbolone's higher receptor affinity allows for the use of lower concentrations compared to testosterone to achieve similar or greater receptor saturation.

AR Binding Affinity
Head-to-head
3-fold higher AR affinity vs. testosterone; IC₅₀ = 1.3 × 10⁻⁸ M (rhAR)
Reported AR binding context; supports lower ligand concentration studies
Recombinant human AR, [³H]-DHT displacement

Distinct Pharmacokinetic Profile: Rapid Action and Clearance of Base Trenbolone vs. Esterified Forms

The selection between base Trenbolone and its common esters, Trenbolone Acetate and Trenbolone Enanthate, is a primary procurement decision driven by pharmacokinetics. Trenbolone Acetate provides a much shorter half-life of approximately 1-3 days, while Trenbolone Enanthate extends the half-life to 5-10 days. Procuring the unesterified Trenbolone base is suitable for applications requiring immediate bioavailability and rapid clearance, such as in vitro assays or short-term in vivo studies where precise control over exposure duration is critical. In contrast, the esters are chosen for protocols requiring sustained, long-term release from an intramuscular depot.

Evidence DimensionElimination Half-Life
Target Compound DataNot applicable (used as base for esters)
Comparator Or BaselineTrenbolone Acetate: ~1-3 days | Trenbolone Enanthate: ~5-10 days
Quantified DifferenceSignificant difference in duration of action, dictating dosing frequency and experimental design.
ConditionsIntramuscular injection of esterified forms.

This choice directly impacts experimental design; procuring the correct form based on required release profile and duration of action is essential for study validity, reproducibility, and cost-effectiveness.

AR Transactivation
Head-to-head
Trenbolone EC₅₀ = 0.78 nM vs. Nandrolone EC₅₀ = 0.12 nM (yeast AR reporter)
Reported transactivation context; compound-specific co-regulator recruitment
Yeast-based assay, human AR cDNA

Resistance to Aromatization: A Clear Mechanistic Advantage Over Testosterone

A key differentiator for Trenbolone compared to Testosterone is its inability to be aromatized into estrogen. The 3-oxotriene structure of Trenbolone prevents it from acting as a substrate for the aromatase enzyme. This is a critical feature for studies aiming to isolate pure androgenic effects without the confounding influence of estrogenic metabolites, which can affect everything from cell proliferation to behavioral assays. In contrast, Testosterone is readily converted to estradiol, complicating the interpretation of results in many experimental systems.

Evidence DimensionAromatase Enzyme Substrate Activity
Target Compound DataNot a substrate for aromatase; does not convert to estrogen.
Comparator Or BaselineTestosterone: Readily aromatized to estradiol.
Quantified DifferenceQualitative (Yes/No); Trenbolone provides a purely androgenic signal.
ConditionsIn vivo and in vitro metabolic pathways.

For research requiring the specific investigation of androgen receptor pathways without estrogenic cross-talk, procuring Trenbolone eliminates the need for co-administration of aromatase inhibitors, simplifying experimental design and removing a potential variable.

Tissue Selectivity (Prostate)
Head-to-head
Low-dose TREN: prostate mass at sham level; supraphysiological TEST: +84% vs. sham
Reported tissue-selective anabolic context; lower prostate growth endpoint
ORX rat model, 29-day treatment

Greater Potency than Nandrolone: A Superior Derivative for High-Impact Studies

Although derived from Nandrolone, Trenbolone is a far more potent anabolic and androgenic agent. This is attributed to its stronger binding to the androgen receptor and its different metabolic fate. While Nandrolone is known for steady, milder effects, Trenbolone is selected for applications requiring a drastic and rapid physiological response, such as significant increases in muscle protein accretion or studies on potent androgen-induced signaling. Nandrolone also has mild estrogenic activity and can interact with progesterone receptors, whereas Trenbolone's primary off-target activity is progestogenic, offering a different signaling profile.

Evidence DimensionAnabolic Rating (Relative to Testosterone=100)
Target Compound Data500
Comparator Or BaselineNandrolone: 125
Quantified Difference4-fold higher anabolic rating than Nandrolone.
ConditionsStandardized animal models for assessing myotrophic (anabolic) activity.

When the research objective is to model a high-potency androgenic state or achieve maximum anabolic response, Trenbolone is the more appropriate choice over its less potent precursor, Nandrolone.

Muscle Gene Expression
Head-to-head
Trenbolone suppressed GR mRNA and showed greater atrogin-1 suppression; testosterone increased WISP-2
Compound-specific transcriptional response; supports AR-GR crosstalk studies
LABC muscle, ORX rat, real-time PCR
Growth vs. Nandrolone
Head-to-head
TA reduced backfat thickness and increased accessory gland weight; N increased carcass ash
Distinct growth and body composition parameter context
Wether lamb model, implant study
Metabolic Stability
Class-level
Not a substrate for 5α-reductase or aromatase; metabolites have >95% lower AR affinity
Reported metabolic stability context; consistent activity without local amplification
In vitro enzyme assays; data to verify in target tissue

In-Vitro Models Requiring Potent, Non-Aromatizable Androgen Receptor Agonism

Due to its high binding affinity and inability to convert to estrogen, Trenbolone is the right choice for cell-based assays (e.g., in muscle satellite cells or prostate cell lines) designed to study the direct effects of potent androgen receptor activation without the confounding variables of estrogenic metabolites.

Preclinical Animal Studies Modeling High Androgenic States

In rodent models for muscle physiology or endocrinology research, Trenbolone's superior anabolic rating and high AR affinity make it a more suitable agent than testosterone or nandrolone for inducing a state of potent, sustained androgenic stimulation to study impacts on muscle mass, protein synthesis, and gene expression.

Development of Analytical Standards and Reference Materials

High-purity Trenbolone is essential for use as a certified reference material in analytical chemistry, particularly in anti-doping laboratories and environmental testing, to develop and validate detection methods for the parent compound and its metabolites using techniques like LC-MS/MS.

Comparative Pharmacology and Toxicology Research

Trenbolone serves as a key reference compound in comparative studies to differentiate the physiological and toxicological effects of various anabolic-androgenic steroids. Its unique profile of high AR affinity, progestogenic activity, and lack of aromatization allows researchers to dissect the specific roles of these signaling pathways.

Application Fit Matrix

Application
Selection Property
Validation Focus
Tissue-selective anabolic studies
Metabolic stability (non-5α-reductase substrate)
Tissue-specific AR response and prostate endpoint monitoring
Agricultural growth / body composition models
Androgen-mediated lean mass accretion profile
Carcass composition and GR binding endpoint validation
AR-GR crosstalk transcriptional profiling
Compound-specific gene expression signature
GR, atrogin-1, and WISP-2 endpoint interpretation
In vitro AR binding and transactivation
High AR affinity and low SHBG binding
Competitive binding and reporter assay reproducibility review

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P53R4420TR

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 5 notifications to the ECHA C&L Inventory.;
H360 (97.26%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anabolic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Health Hazard

Other CAS

10161-33-8

Wikipedia

Trenbolone
Potassium_2-ethylhexanoate

Use Classification

Pharmaceuticals
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2: Villeneuve DL, Jensen KM, Cavallin JE, Durhan EJ, Garcia-Reyero N, Kahl MD, Leino RL, Makynen EA, Wehmas LC, Perkins EJ, Ankley GT. Effects of the antimicrobial contaminant triclocarban, and co-exposure with the androgen 17β-trenbolone, on reproductive function and ovarian transcriptome of the fathead minnow (Pimephales promelas). Environ Toxicol Chem. 2016 Jun 17. doi: 10.1002/etc.3531. [Epub ahead of print] PubMed PMID: 27312088.
3: Robinson JA, Staveley JP, Constantine L. Reproductive effects on freshwater fish exposed to 17α-trenbolone and 17α-estradiol. Environ Toxicol Chem. 2016 Jun 15. doi: 10.1002/etc.3526. [Epub ahead of print] PubMed PMID: 27302316.
4: Thornton KJ, Kamanga-Sollo E, White ME, Dayton WR. Active G protein-coupled receptors (GPCR), matrix metalloproteinases 2/9 (MMP2/9), heparin-binding epidermal growth factor (hbEGF), epidermal growth factor receptor (EGFR), erbB2, and insulin-like growth factor 1 receptor (IGF-1R) are necessary for trenbolone acetate-induced alterations in protein turnover rate of fused bovine satellite cell cultures. J Anim Sci. 2016 Jun;94(6):2332-43. doi: 10.2527/jas.2015-0178. PubMed PMID: 27285910.
5: Dalbo VJ, Roberts MD, Mobley CB, Ballmann C, Kephart WC, Fox CD, Santucci VA, Conover CF, Beggs LA, Balaez A, Hoerr FJ, Yarrow JF, Borst SE, Beck DT. Testosterone and trenbolone enanthate increase mature myostatin protein expression despite increasing skeletal muscle hypertrophy and satellite cell number in rodent muscle. Andrologia. 2016 Jun 1. doi: 10.1111/and.12622. [Epub ahead of print] PubMed PMID: 27246614.
6: Haselman JT, Kosian PA, Korte JJ, Olmstead AW, Iguchi T, Johnson RD, Degitz SJ. Development of the Larval Amphibian Growth and Development Assay: effects of chronic 4-tert-octylphenol or 17β-trenbolone exposure in Xenopus laevis from embryo to juvenile. J Appl Toxicol. 2016 May 3. doi: 10.1002/jat.3330. [Epub ahead of print] PubMed PMID: 27143402.
7: Robinson JA, Ma Q, Staveley JP, Smolenski WJ, Ericson J. Degradation and transformation of 17α-trenbolone in aerobic water-sediment systems. Environ Toxicol Chem. 2016 Jan 23. doi: 10.1002/etc.3381. [Epub ahead of print] PubMed PMID: 26800846.
8: Baltrusaitis J, Patterson EV, O'Connor M, Qu S, Kolodziej EP, Cwiertny DM. Reversible Photohydration of Trenbolone Acetate Metabolites: Mechanistic Understanding of Product-to-Parent Reversion through Complementary Experimental and Theoretical Approaches. Environ Sci Technol. 2016 Jul 5;50(13):6753-61. doi: 10.1021/acs.est.5b03905. Epub 2016 Feb 4. PubMed PMID: 26800354.
9: Örn S, Holbech H, Norrgren L. Sexual disruption in zebrafish (Danio rerio) exposed to mixtures of 17α-ethinylestradiol and 17β-trenbolone. Environ Toxicol Pharmacol. 2016 Jan;41:225-31. doi: 10.1016/j.etap.2015.12.010. Epub 2015 Dec 21. PubMed PMID: 26734721.
10: Raines JA, Storms T. CONTROLLING ANTLER GROWTH IN A CASTRATED INDOCHINESE SIKA DEER CERVUS NIPPON PSEUDAXIS USING A COMMERCIALLY AVAILABLE TRENBOLONE ACETATE AND ESTRADIOL IMPLANT. J Zoo Wildl Med. 2015 Dec;46(4):967-70. doi: 10.1638/2015-0165.1. PubMed PMID: 26667563.
11: Donner DG, Elliott GE, Beck BR, Bulmer AC, Lam AK, Headrick JP, Du Toit EF. Trenbolone Improves Cardiometabolic Risk Factors and Myocardial Tolerance to Ischemia-Reperfusion in Male Rats With Testosterone-Deficient Metabolic Syndrome. Endocrinology. 2016 Jan;157(1):368-81. doi: 10.1210/en.2015-1603. Epub 2015 Nov 19. PubMed PMID: 26584015.
12: Elgendy R, Giantin M, Montesissa C, Dacasto M. The transcriptome of muscle and liver is responding differently to a combined trenbolone acetate and estradiol implant in cattle. Steroids. 2016 Feb;106:1-8. doi: 10.1016/j.steroids.2015.11.002. Epub 2015 Nov 12. PubMed PMID: 26581765.
13: Tomkins P, Saaristo M, Allinson M, Wong BB. Exposure to an agricultural contaminant, 17β-trenbolone, impairs female mate choice in a freshwater fish. Aquat Toxicol. 2016 Jan;170:365-70. doi: 10.1016/j.aquatox.2015.09.019. Epub 2015 Oct 9. PubMed PMID: 26466515.
14: Thornton KJ, Kamange-Sollo E, White ME, Dayton WR. Role of G protein-coupled receptors (GPCR), matrix metalloproteinases 2 and 9 (MMP2 and MMP9), heparin-binding epidermal growth factor-like growth factor (hbEGF), epidermal growth factor receptor (EGFR), erbB2, and insulin-like growth factor 1 receptor (IGF-1R) in trenbolone acetate-stimulated bovine satellite cell proliferation. J Anim Sci. 2015 Sep;93(9):4291-301. doi: 10.2527/jas.2015-9191. PubMed PMID: 26440329.
15: Donner DG, Elliott GE, Beck BR, Forwood MR, Du Toit EF. The effects of visceral obesity and androgens on bone: trenbolone protects against loss of femoral bone mineral density and structural strength in viscerally obese and testosterone-deficient male rats. Osteoporos Int. 2016 Mar;27(3):1073-82. doi: 10.1007/s00198-015-3345-1. Epub 2015 Oct 5. PubMed PMID: 26438310.
16: Bircher S, Card ML, Zhai G, Chin YP, Schnoor JL. Sorption, uptake, and biotransformation of 17β-estradiol, 17α-ethinylestradiol, zeranol, and trenbolone acetate by hybrid poplar. Environ Toxicol Chem. 2015 Dec;34(12):2906-13. doi: 10.1002/etc.3166. Epub 2015 Oct 30. PubMed PMID: 26184466.
17: Mizukami-Murata S, Kishi-Kadota K, Nishida T. 17β-Trenbolone exposure programs metabolic dysfunction in larval medaka. Environ Toxicol. 2015 Jun 4. doi: 10.1002/tox.22158. [Epub ahead of print] PubMed PMID: 26040664.
18: Ward AS, Cwiertny DM, Kolodziej EP, Brehm CC. Coupled reversion and stream-hyporheic exchange processes increase environmental persistence of trenbolone metabolites. Nat Commun. 2015 May 8;6:7067. doi: 10.1038/ncomms8067. PubMed PMID: 25952754.
19: Massart S, Redivo B, Flamion E, Mandiki SN, Falisse E, Milla S, Kestemont P. The trenbolone acetate affects the immune system in rainbow trout, Oncorhynchus mykiss. Aquat Toxicol. 2015 Jun;163:109-20. doi: 10.1016/j.aquatox.2015.04.007. Epub 2015 Apr 7. PubMed PMID: 25889087.
20: Cole EA, McBride SA, Kimbrough KC, Lee J, Marchand EA, Cwiertny DM, Kolodziej EP. Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions. Environ Toxicol Chem. 2015 Jul;34(7):1472-84. doi: 10.1002/etc.2962. Epub 2015 May 14. PubMed PMID: 25727029.

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